Home > Products > Screening Compounds P146249 > 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine - 188998-38-1

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-3109405
CAS Number: 188998-38-1
Molecular Formula: C7H11N3
Molecular Weight: 137.186
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

Compound Description: HMBPP is a novel compound synthesized via ring-opening and ring-closure reactions. It exhibits promising results in theoretical studies focusing on its spectral properties, quantum chemical calculations, non-linear optical properties, and thermodynamic characteristics [].

4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is synthesized through a microwave-assisted reaction involving 5-amino-3-methyl-1-phenylpyrazole and ethyl 2-cyano-3-(4-fluorophenyl)-1-acylacetate []. Its structural analysis reveals a distorted envelope conformation of the tetrahydropyridine ring.

Relevance: This compound shares the core structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine with a phenyl substituent at position 1 and a methyl group at position 3. The key difference lies in the presence of a 4-fluorophenyl group and a cyano group at positions 4 and 5, respectively. These electron-withdrawing substituents could influence the compound's reactivity and biological activity compared to the target compound [].

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Ethanol Solvate

Compound Description: This derivative features a bromine atom on the phenyl substituent at position 4, distinguishing it from the fluorine-containing analogue. The crystal structure reveals an envelope conformation of the hydrogenated pyridinone ring and specific dihedral angles between the aromatic rings [].

Relevance: Similar to the previous compound, this derivative shares the core structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine but with a phenyl group at position 1, a methyl group at position 3, and a cyano group at position 5. The difference lies in the presence of a 4-bromophenyl group at position 4. This bromine substitution, while similar in electronic nature to the fluorine in the previous compound, could affect its steric interactions and overall biological profile compared to the target compound [].

5-cyano-1H-pyrazolo[3,4-b]pyridine Derivatives

Compound Description: These compounds are constructed using a novel iodine-promoted [3+1+1+1] cyclization reaction employing malononitrile as a C1 synthon. This reaction involves aryl methyl ketones and 5-aminopyrazoles as starting materials [].

Relevance: This class of compounds shares the core pyrazolo[3,4-b]pyridine structure with the target compound and retains a cyano group at position 5. The variations primarily involve substituents at other positions, allowing for exploration of structure-activity relationships. This approach enables the investigation of how different substituents on the pyrazolo[3,4-b]pyridine scaffold influence its properties compared to the target compound [].

trans-4-Aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles

Compound Description: This series of compounds is synthesized through a catalyst-free, microwave-assisted, three-component condensation reaction. This efficient method utilizes an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate in acetonitrile [].

Relevance: These compounds share the core structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine with a methyl group at position 3. The presence of an aryl group at position 4 and a cyano group at position 5 introduces variations in structure and potentially alters biological activity. The stereoselectivity of this synthesis specifically yields the trans isomers, further emphasizing the importance of spatial arrangement in influencing biological profiles compared to the target compound [].

Tetrahydro-1H-pyrazolo[3,4-b]pyridines

Compound Description: These compounds are formed through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions []. These intermediates can be further derivatized into various heterocyclic systems, including oxazolo[5,4-b]pyrazolo[4,3-e]pyridines, 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, and 3,4-dihydro-5H-pyrazolo[4,3-f][1,7]naphthyridin-5-ones. Some of these compounds display antioxidant activity and interesting photophysical properties [].

Relevance: This class of compounds shares the core tetrahydro-1H-pyrazolo[3,4-b]pyridine scaffold with the target compound. While the target compound possesses a methyl group at position 1, the derivatives in this study feature a phenyl group at that position. This difference in substitution, along with the diverse range of further modifications, provides valuable insights into the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives compared to the target compound [].

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Compound Description: In this compound, the pyrazole and pyridine rings are nearly coplanar, with specific dihedral angles observed between the aromatic substituents and the fused ring system []. An intramolecular S⋯O interaction is noted in its crystal structure.

7-Benzyl-3-tert-butyl-1-phenyl-4,5,6,7-tetrahydro-1H-spiro[pyrazolo[3,4-b]pyridine-5,2'-indan]-1',3'-dione

Compound Description: This complex molecule features a spirocyclic indandione moiety fused to the tetrahydropyridine ring. Its structure is characterized by an intramolecular π-π stacking interaction between the benzyl and phenyl substituents. The crystal packing reveals hydrogen-bonded bilayers with tert-butyl groups on the surface [].

Relevance: This compound shares the core 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine structure with the target compound. The key difference lies in the presence of a tert-butyl group at position 3 and a spirocyclic indandione moiety at position 5. This spirocyclic system, combined with the bulky tert-butyl group, dramatically alters the steric and electronic properties compared to the target compound. Such modifications may significantly impact its interactions with biological targets and overall activity [].

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: Synthesized from 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation, this compound features a benzamide substituent on the pyrazolo[3,4-b]pyridine core [].

N(7)-Benzyl-Substituted 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

Compound Description: This series of compounds incorporates a spiro-cyclohexane-dione moiety at position 5 of the tetrahydropyrazolopyridine core. Various substitutions are introduced on the benzyl group at position 7, including chloro, bromo, methyl, and trifluoromethyl groups [].

N(7)-Alkoxybenzyl-Substituted 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

Compound Description: This series explores the impact of alkoxybenzyl substituents at position 7 on the tetrahydropyrazolopyridine core while maintaining the spiro-cyclohexane-dione moiety at position 5 []. Various alkoxy groups, including methoxy, dimethoxy, and trimethoxy, are incorporated to investigate their effects on supramolecular aggregation.

Relevance: Similar to the N(7)-benzyl-substituted analogues, these compounds share the basic tetrahydropyrazolopyridine core with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. The significant structural distinction lies in the presence of the spiro-cyclohexane-dione moiety at position 5 and the alkoxybenzyl substituent at position 7. These modifications are expected to influence the compounds' physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding ability, compared to the target compound [].

3-tert-Butyl-1-Phenyl-7-(4-Trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione and 3-tert-Butyl-7-(4-Methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: These compounds belong to the same class as the previous examples, incorporating a spiro-cyclohexane-dione moiety at position 5 and a substituted benzyl group at position 7 of the tetrahydropyrazolopyridine core. The key difference lies in the specific substituents on the benzyl ring - trifluoromethyl in one compound and methoxy in the other [].

Isopropyl 2-Methyl-4-(3-nitrophenyl)-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxylate

Compound Description: This compound differs from the target compound due to the presence of a pyrrolo[3,4-b]pyridine core instead of a pyrazolo[3,4-b]pyridine core. It also possesses a 3-nitrophenyl substituent at position 4 and carboxylate and methyl groups at positions 3 and 2, respectively [].

Relevance: Despite the difference in the core heterocyclic system, this compound provides insights into the structure-activity relationships of related fused heterocycles. The presence of a nitrophenyl group, a common pharmacophore, highlights the potential for exploring similar modifications on the target compound, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, to modulate its biological properties [].

6-Amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic Acid (PYRPCA) and 6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitrile (PYRPCN)

Compound Description: PYRPCA and PYRPCN are two pyrazolo[3,4-b]pyridine derivatives that have undergone extensive theoretical and experimental investigation, including vibrational spectroscopy and density functional theory calculations []. This research aimed to elucidate their structure, vibrational spectra, and tautomeric preferences.

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (Analog of 16e, TAS-116)

Compound Description: This compound is a potent and selective inhibitor of heat shock protein 90 (HSP90), specifically targeting the alpha and beta isoforms. Its development involved structure-activity relationship studies based on an initial hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure. Oral administration of this compound demonstrated significant antitumor activity in a mouse xenograft model [].

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. While it features a more complex substitution pattern, including an imidazolyl-pyrazolyl moiety and a substituted benzamide group, it highlights the potential of this scaffold for developing biologically active molecules. This compound's anti-cancer activity through HSP90 inhibition suggests the pyrazolo[3,4-b]pyridine core could be a starting point for designing new therapeutic agents with potential applications in oncology and other areas [].

3-(Substituted)-4,5,6,7-Tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine Derivatives and 3-(Substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one Derivatives

Compound Description: These compounds are designed and synthesized on a large scale as potential antiproliferative agents. They are evaluated for their activity against lung, cervical, breast, and prostate cancer cell lines [, ].

Relevance: While these compounds possess a pyrazolo[3,4-c]pyridine core instead of the pyrazolo[3,4-b]pyridine core found in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, they offer valuable insights into the structure-activity relationships of closely related pyrazolopyridine derivatives. The variations in substituents at positions 3 and 6 provide a basis for understanding how structural modifications on the pyrazolopyridine scaffold influence their antiproliferative activity. These findings can guide further investigations into the target compound's potential applications [, ].

5-Acyl-1H-pyrazolo[3,4-b]pyridines

Compound Description: These compounds are synthesized using a novel iodine-promoted [1 + 3 + 2] cleavage cyclization reaction. This method, which involves aryl methyl ketones, 5-aminopyrazoles, and enaminones, showcases a unique approach to constructing the pyrazolo[3,4-b]pyridine scaffold [].

Relevance: The 5-acyl-1H-pyrazolo[3,4-b]pyridines share the same core heterocyclic system as 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. While the target compound has a saturated tetrahydropyridine ring, the presence of an acyl group at position 5 in these derivatives introduces a new site for potential modifications and derivatization. This difference allows for the exploration of a wider range of structural diversity and potentially different biological activities compared to the target compound [].

1-Benzoyl-4-(4-aroyl/aroyloxy methyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo [3,4-b] pyridine-5-carbonitriles

Compound Description: This series of compounds, synthesized via a one-pot, two-step process, focuses on incorporating various aroyl and aroyloxy methyl substituents at position 4 of the pyrazolo[3,4-b]pyridine core. These compounds are evaluated for their antimicrobial activity against various bacterial and fungal strains [].

Relevance: These compounds share the pyrazolo[3,4-b]pyridine framework with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, but they differ in their substitution patterns. Notably, they possess a benzoyl group at position 1, a methyl group at position 3, and a cyano group at position 5. The presence of various aroyl and aroyloxy methyl substituents at position 4 further differentiates their structures. These variations in substituents and their positions can impact their physicochemical properties and biological activities compared to the target compound [].

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester

Compound Description: This compound serves as a critical intermediate in the synthesis of apixaban, a potent anticoagulant drug. Its X-ray powder diffraction data has been reported, providing valuable information for its structural characterization [].

Relevance: While this compound contains a pyrazolo[3,4-c]pyridine core instead of the pyrazolo[3,4-b]pyridine core present in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, it highlights the importance of this class of heterocycles in medicinal chemistry. This compound's role as an intermediate in the synthesis of apixaban suggests that the pyrazolopyridine scaffold, particularly with modifications at positions 1, 3, and 6, holds promise for developing biologically active molecules with potential therapeutic applications [].

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acids

Compound Description: This series of compounds features a carboxylic acid group at position 4 and various aryl substituents at position 6 of the pyrazolo[3,4-b]pyridine scaffold. The compounds were synthesized and evaluated for their antibacterial activity [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generations of PDE4 inhibitors. Its anti-inflammatory potency and reduced emetogenicity make it a promising candidate for treating inflammatory diseases [].

Relevance: Although EPPA-1 possesses a more complex structure compared to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, it shares the pyrazolo[3,4-b]pyridine core. This shared structural motif highlights the versatility of this scaffold in medicinal chemistry and its potential for developing therapeutics with diverse biological activities [].

Polyfunctionalized Pyrazolo[3,4-b]pyridine Derivatives

Compound Description: This study explored the synthesis and anti-cancer activity of diversely substituted pyrazolo[3,4-b]pyridine derivatives against NALM-6, SB-ALL, and MCF-7 cancer cell lines. The compounds were prepared through multicomponent reactions involving phenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitrile, and 1,3-diketones [].

Relevance: These compounds share the core pyrazolo[3,4-b]pyridine structure with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, providing insights into the structure-activity relationships within this class of compounds. The study found that non-fluorinated 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines exhibited better cytotoxicity compared to other derivatives. This finding suggests that specific substituents and their positions on the pyrazolo[3,4-b]pyridine scaffold play a crucial role in determining their anti-cancer activity [].

3,7,7-Trimethyl-1-phenyl-4-(3-nitrophenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-5(6H)-one

Compound Description: This compound features a pyrazolo[3,4-b]quinoline core, an extended aromatic system compared to the pyrazolo[3,4-b]pyridine core in the target compound. It also possesses a 3-nitrophenyl group at position 4 and three methyl groups at positions 3, 7, and 7 [, ].

Relevance: While this compound differs from 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine in terms of the core heterocyclic system, it provides valuable insights into the structure-activity relationships of related fused heterocycles. The presence of a nitrophenyl group, a common pharmacophore, highlights the potential for exploring similar modifications on the target compound to modulate its biological properties [, ].

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

Compound Description: This compound consists of two pyrazolo[3,4-b]pyridine units connected by a 1,4-phenylene bridge. Each pyrazolo[3,4-b]pyridine moiety possesses an amino group at position 3, a methyl group at position 6, and an ethanone substituent at position 4 [].

Relevance: This compound demonstrates the possibility of creating dimeric structures based on the pyrazolo[3,4-b]pyridine core found in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. Such dimeric structures could exhibit altered physicochemical properties and biological activities compared to their monomeric counterparts. The presence of two pyrazolo[3,4-b]pyridine units and the flexible ethanone substituents might facilitate interactions with different binding sites on potential biological targets [].

1-Methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine

Compound Description: This compound features a large cyclododecane ring fused to the pyrazolo[3,4-b]pyridine core. It also possesses a phenyl group at position 3 and a p-tolyl group at position 5 [].

Relevance: Despite the significant difference in size and structure compared to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, this compound provides valuable insights into the structural diversity accessible through modifications of the pyrazolo[3,4-b]pyridine scaffold. The incorporation of a large cycloalkane ring highlights the potential for creating compounds with unique spatial arrangements and physicochemical properties [].

3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid

Compound Description: This compound features a spirocyclic indoline moiety fused to the pyrazolo[3,4-b]pyridine core. It possesses two phenyl groups at positions 1' and 5', a methyl group at position 3', and a carboxylic acid group at position 6' [].

Relevance: This spirocyclic pyrazolo[3,4-b]pyridine derivative highlights the possibility of incorporating the core structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine into complex molecular architectures. The spirocyclic indoline moiety and the diverse substituents contribute to a unique structural framework, potentially leading to distinct biological activities compared to the target compound [].

Furo[3,4-e]pyrazolo[3,4-b]-pyridine Derivatives

Compound Description: These compounds, synthesized through a green, three-component reaction involving aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and tetronic acid, represent a novel class of podophyllotoxin analogues. The reaction proceeds efficiently in water under microwave irradiation without a catalyst [].

1-Aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines

Compound Description: This class of compounds features a pyrazolo[3,4-b]quinoxaline core, an extended aromatic system compared to the pyrazolo[3,4-b]pyridine core in the target compound. The compounds are synthesized through a multistep process involving the reaction of a quinoxaline derivative with aryldiazonium salts and subsequent ring closure [].

Relevance: Although these compounds differ from 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine in terms of the core heterocyclic system, they highlight the versatility of this class of compounds as building blocks for synthesizing diverse heterocyclic scaffolds. The incorporation of various aryl and heteroaryl substituents allows for exploring a broad range of structural diversity and potential biological activities [].

Condensed Pyrazoloazines Based on Pyrazolo[3,4‐b]pyridine

Compound Description: A range of diverse pyrazoloazine derivatives were synthesized using 6-amino-5-cyano-3-methyl-1H-1-phenylpyrazolo[3,4-b]pyridine, 6,7-dihydro-3-methyl-6-oxo-1H-1-phenylpyrazolo[3,4-b)]pyridine-5-carbonitrile, or 5-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]-1H-pyrazolo[4′,3′-e]pyridine as starting materials [].

Relevance: This compound class highlights the versatility of the pyrazolo[3,4-b]pyridine core, found in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, as a building block for creating diverse condensed heterocyclic systems. The variations in ring size, substituents, and heteroatoms within the pyrazoloazine derivatives provide a platform for exploring structure-activity relationships and identifying new compounds with desirable biological activities [].

6‐Amino‐4‐aryl‐5‐cyanopyrazolo[3,4‐b]pyridines

Compound Description: This series of compounds was prepared via a three-component reaction using aromatic aldehydes, malononitrile, and 5-amino-3-methyl-1-phenylpyrazole. The reaction was catalyzed by sodium 1-dodecanesulfonic acid (SDS) in aqueous media, offering a green and environmentally friendly approach [].

Relevance: This class of compounds shares the core pyrazolo[3,4-b]pyridine structure with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. Notably, they possess an amino group at position 6 and a cyano group at position 5, similar to some of the other derivatives discussed. The variation in aryl substituents at position 4 allows for investigating the influence of different aromatic rings on the compounds' properties and potential biological activities compared to the target compound [].

Bifunctional Compounds Containing Two Pyrazolo[3,4-b]pyridine Nuclei

Compound Description: These innovative compounds feature two pyrazolo[3,4-b]pyridine moieties linked through various spacers. They are synthesized via a rapid, one-pot, three-component reaction using a dialdehyde, 5-amino-3-methyl-1-phenylpyrazole, and active methylene compounds under microwave irradiation [].

Relevance: These bifunctional compounds demonstrate the possibility of creating dimeric or multimeric structures based on the pyrazolo[3,4-b]pyridine core found in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine. This dimerization strategy could lead to enhanced binding affinity to specific biological targets or introduce new functionalities not present in the monomeric unit. The diversity in linkers and substituents on the pyrazolo[3,4-b]pyridine moieties offers a wide range of structural diversity for exploring their biological activities [].

Pyrazolo[3,4-b]pyridine Derivatives as Corrosion Inhibitors

Compound Description: Three pyrazolo[3,4-b]pyridine derivatives, namely 4-(4-bromophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PP-1), 4-(4-chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PP-2), and 3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PP-3), were synthesized using an ultrasonic irradiation technique. These compounds demonstrated effective corrosion inhibition properties for mild steel in acidic environments [].

Overview

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a pyrazole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities. Pyrazolo[3,4-b]pyridines are known for their diverse substituent patterns and have been extensively studied for their potential applications in medicinal chemistry, particularly as anti-inflammatory and anti-cancer agents.

Source and Classification

The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. It is often synthesized through various chemical reactions involving simpler precursors. The classification of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine falls under the broader category of pyrazolo[3,4-b]pyridines, which are recognized for their pharmacological significance and utility in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods:

  1. Multicomponent Reactions: A common approach involves the condensation of 5-aminopyrazoles with α-oxo ketene dithioacetals. This method allows for the formation of various substituted pyrazolo[3,4-b]pyridines with high yields and selectivity .
  2. Cyclization Reactions: Another method includes the cyclization of substituted hydrazones or hydrazides with carbonyl compounds. This approach typically requires specific conditions such as elevated temperatures or the presence of catalysts to facilitate the reaction .
  3. Reflux Conditions: In some cases, refluxing in solvents like ethanol or dioxane has been employed to promote the reaction between starting materials and enhance product yield .

The synthesis often utilizes techniques such as thin-layer chromatography (TLC) for monitoring reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine features a fused bicyclic system consisting of a pyrazole ring (five-membered) and a pyridine ring (six-membered). The key structural data include:

  • Molecular Formula: C₈H₈N₂
  • Molecular Weight: 148.16 g/mol
  • Key Functional Groups: The compound contains nitrogen atoms in both rings which contribute to its basicity and potential reactivity.

Crystallographic studies may reveal detailed conformational information about the compound's three-dimensional structure.

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions typical for heterocycles:

  1. Electrophilic Aromatic Substitution: The nitrogen atoms in the pyridine ring can act as nucleophiles in electrophilic substitution reactions.
  2. Nucleophilic Addition Reactions: The presence of carbonyl groups adjacent to the nitrogen can facilitate nucleophilic attacks leading to further functionalization.
  3. Rearrangements: Under certain conditions, the compound may undergo rearrangement reactions that alter its structural framework.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine often involves interactions with specific biological targets:

  1. Enzyme Inhibition: Many pyrazolo[3,4-b]pyridines act as inhibitors for enzymes involved in inflammatory pathways or cancer cell proliferation. The binding affinity is influenced by substituents on the pyrazole or pyridine rings.
  2. Receptor Modulation: These compounds may also interact with various receptors (e.g., serotonin receptors), modulating their activity and leading to therapeutic effects.

Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations impact biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.

Chemical properties such as stability under various pH conditions or thermal stability are essential for evaluating its suitability in pharmaceutical formulations.

Applications

Scientific Uses

The scientific applications of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine include:

  1. Pharmaceutical Development: Its derivatives are explored for anti-inflammatory and anti-cancer activities.
  2. Biological Research: Used as probes in biochemical assays to study enzyme kinetics or receptor interactions.
  3. Material Science: Investigated for potential use in organic electronics due to their electronic properties.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications.

Properties

CAS Number

188998-38-1

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine

Molecular Formula

C7H11N3

Molecular Weight

137.186

InChI

InChI=1S/C7H11N3/c1-10-7-6(5-9-10)3-2-4-8-7/h5,8H,2-4H2,1H3

InChI Key

BSIJDVMDCGMHGW-UHFFFAOYSA-N

SMILES

CN1C2=C(CCCN2)C=N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.